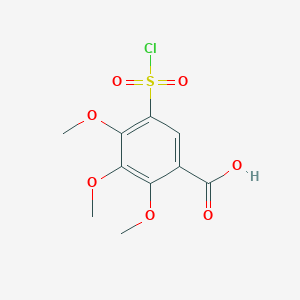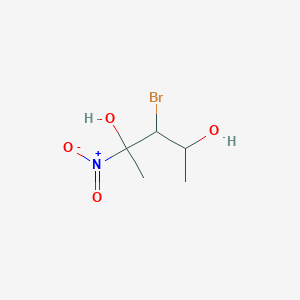![molecular formula C24H23N5O5S2-2 B14169140 N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide](/img/structure/B14169140.png)
N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide is a complex organic compound with a unique structure that combines benzimidazole, thiadiazolidinone, and benzenesulfonamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide typically involves multi-step organic reactionsCommon reagents used in these steps include various halogenated intermediates, sulfonyl chlorides, and amines under controlled conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like crystallization, and the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzenesulfonamide
- N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)phenyl]ethyl]benzenesulfonamide
- N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-chlorophenyl]ethyl]benzenesulfonamide
Uniqueness
What sets N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .
Eigenschaften
Molekularformel |
C24H23N5O5S2-2 |
|---|---|
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
N-[1-(1H-benzimidazol-2-yl)-2-[4-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-3-methylphenyl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C24H25N5O5S2/c1-16-13-17(11-12-22(16)29-15-23(30)28-36(29,33)34)14-21(24-25-19-9-5-6-10-20(19)26-24)27-35(31,32)18-7-3-2-4-8-18/h2-13,21,27,33-34H,14-15H2,1H3,(H,25,26)(H,28,30)/p-2 |
InChI-Schlüssel |
IQMDFGDFPBZKEH-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C2=NC3=CC=CC=C3N2)NS(=O)(=O)C4=CC=CC=C4)N5CC(=O)NS5([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


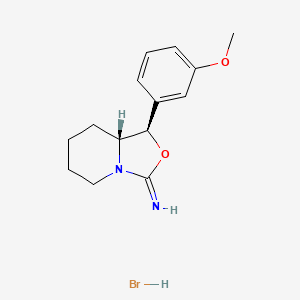
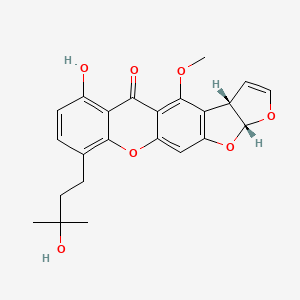
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
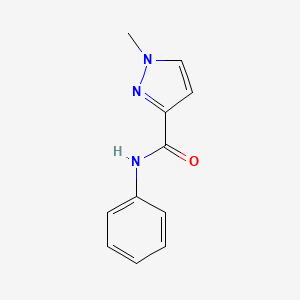
![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)
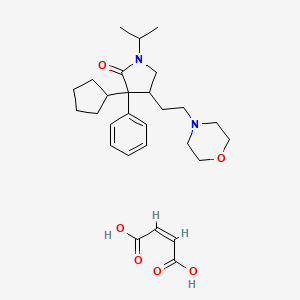


![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)

![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
